molecular formula C10H7NO3 B13036184 5-Acetylindoline-2,3-dione

5-Acetylindoline-2,3-dione

Cat. No.: B13036184
M. Wt: 189.17 g/mol
InChI Key: AZGVVLJKUZCTMV-UHFFFAOYSA-N
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Description

5-Acetylindoline-2,3-dione (CAS 405508-56-7) is a derivative of indoline-2,3-dione, more commonly known as isatin . The isatin scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities and its role as a key building block in drug discovery . Researchers value this core structure for developing novel therapeutic agents, as it can bind with high affinity to multiple enzymes and receptors . Isatin derivatives are investigated for a wide spectrum of applications, including as inhibitors for enzymes like acetylcholinesterase (AChE) for Alzheimer's disease research and as alpha-glucosidase and alpha-amylase inhibitors for anti-diabetic studies . The structural motif of isatin is also found in compounds with reported anticancer, antimicrobial, and anti-inflammatory properties, making it a versatile intermediate for synthesizing new chemical entities . The acetyl substituent on the 5-position of this particular derivative offers a site for further chemical modification, allowing researchers to fine-tune the compound's properties and explore new structure-activity relationships. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Molecular Formula: C10H7NO3 . Molecular Weight: 189.17 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

5-acetyl-1H-indole-2,3-dione

InChI

InChI=1S/C10H7NO3/c1-5(12)6-2-3-8-7(4-6)9(13)10(14)11-8/h2-4H,1H3,(H,11,13,14)

InChI Key

AZGVVLJKUZCTMV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(=O)C2=O

Origin of Product

United States

Foundational Aspects of Indoline 2,3 Dione Chemistry with Emphasis on Acetylated Analogues

Historical Context and Significance of Indoline-2,3-dione Scaffolds in Organic Synthesis and Medicinal Chemistry

The indoline-2,3-dione scaffold, commonly known as isatin (B1672199), is a privileged heterocyclic motif that has captured the attention of chemists for centuries. Its history dates back to 1840, when it was first obtained through the oxidation of the well-known dye indigo (B80030). wikipedia.org This orange-red solid has since become a cornerstone in the fields of organic synthesis and medicinal chemistry due to its versatile reactivity and the wide array of biological activities exhibited by its derivatives. wikipedia.orgjournaljpri.comnih.gov

In organic synthesis, isatin serves as a valuable building block for the construction of a multitude of more complex heterocyclic compounds and natural products. nih.gov Its unique structure, featuring a reactive ketone carbonyl group at the C-3 position and an amide carbonyl at the C-2 position, allows for a variety of chemical transformations. wikipedia.orgnih.gov These include N-substitution, electrophilic substitution on the benzene (B151609) ring, and condensation reactions at the C-3 carbonyl, making it a versatile precursor for synthesizing diverse molecular architectures. nih.gov

The significance of the indoline-2,3-dione scaffold in medicinal chemistry is equally profound. Isatin and its derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anticonvulsant, anti-inflammatory, and notably, anticancer activities. journaljpri.comthieme-connect.com The ability of the isatin nucleus to act as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity, has led to its incorporation into numerous therapeutic agents. The core structure's capacity to interact with various biological targets, such as enzymes and receptors, has made it a focal point in drug discovery and development. nih.gov

Rationale for Investigating 5-Acetylindoline-2,3-dione and Related Structures

The investigation into substituted indoline-2,3-dione analogues, particularly those with an acetyl group, is driven by the quest for enhanced or novel biological activities. The introduction of substituents onto the isatin core can significantly modulate its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn can influence its pharmacokinetic and pharmacodynamic behavior.

The rationale for focusing on this compound and related acetylated structures stems from several key considerations:

Modulation of Biological Activity: The acetyl group, being an electron-withdrawing group, can alter the electron density of the aromatic ring, potentially enhancing the compound's interaction with biological targets. This can lead to improved potency or a different spectrum of activity compared to the parent isatin molecule.

Increased Lipophilicity: The addition of an acetyl group can increase the lipophilicity of the molecule. This property is often crucial for a drug's ability to cross cell membranes and reach its intracellular target.

Synthetic Handle: The acetyl group provides a reactive site for further chemical modifications. The carbonyl group of the acetyl moiety can undergo various reactions, allowing for the synthesis of a diverse library of derivatives. This is a key strategy in structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its biological activity.

Bioisosteric Replacement: In drug design, an acetyl group can sometimes act as a bioisostere for other functional groups, meaning it can produce similar biological effects. Exploring acetylated analogues allows researchers to probe the specific structural requirements for a desired pharmacological response.

The synthesis of N-acetylated derivatives, such as 1-acetylindoline-2,3-dione, is a common strategy to protect the nitrogen atom or to introduce a group that can influence the reactivity of the adjacent carbonyl groups. rsc.org Similarly, substitution at the 5-position of the isatin ring is a well-explored avenue for modifying biological activity. mdpi.com Therefore, the combination of an acetyl group at various positions on the indoline-2,3-dione scaffold presents a promising strategy for the development of new chemical entities with potential therapeutic applications.

Current Research Landscape and Emerging Trends for Acetylated Indoline-2,3-diones

The current research landscape for acetylated indoline-2,3-diones is vibrant and multifaceted, with a strong emphasis on the synthesis of novel derivatives and the evaluation of their biological potential. A significant trend is the design and synthesis of hybrid molecules that incorporate the acetylated isatin scaffold with other pharmacologically active moieties. This approach aims to create multifunctional agents with improved efficacy or the ability to target multiple pathways involved in a disease.

Recent studies have explored the synthesis of various derivatives of 1-acetylindoline-2,3-dione. For instance, new indole (B1671886) derivatives structurally related to the Alzheimer's drug donepezil (B133215) have been synthesized, with compounds like 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione showing potent acetylcholinesterase inhibitory activity. nih.govscilit.commdpi.com Another area of active investigation is the synthesis of thiocarbohydrazone derivatives from 1-acetyl-5-chloroisatin, which are being explored for their potential biological properties. mdpi.com

Emerging trends in this field include:

Development of Novel Synthetic Methodologies: Researchers are continuously seeking more efficient, environmentally friendly, and versatile methods for the synthesis of acetylated indoline-2,3-diones and their derivatives. This includes the development of one-pot multicomponent reactions and the use of novel catalysts.

Exploration of New Therapeutic Areas: While the anticancer and antimicrobial activities of isatin derivatives are well-established, current research is expanding to investigate their potential in other therapeutic areas, such as neurodegenerative diseases, diabetes, and inflammation. nih.govresearchgate.net

Computational and In Silico Studies: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, is becoming increasingly integral to the research process. These methods help in understanding the mechanism of action of these compounds and in designing new derivatives with improved activity.

Focus on Specific Biological Targets: There is a growing trend towards designing acetylated indoline-2,3-dione derivatives that target specific enzymes or receptors with high selectivity. This approach aims to minimize off-target effects and improve the safety profile of potential drug candidates. For example, some derivatives have been investigated as inhibitors of enzymes like α-glucosidase and α-amylase, which are relevant to the treatment of diabetes. nih.gov

Synthetic Methodologies for 5 Acetylindoline 2,3 Dione and Precursor Compounds

Strategies for Indoline-2,3-dione Core Construction

The foundational step in the synthesis of 5-acetylindoline-2,3-dione is the creation of the indoline-2,3-dione (isatin) scaffold. Various synthetic strategies have been developed to achieve this, with classical and modern methods offering different advantages in terms of efficiency and substrate scope.

Cyclization Reactions of Substituted Isonitroacetanilines

A well-established and industrially relevant method for constructing the indoline-2,3-dione core involves the cyclization of substituted isonitroacetanilines. atlantis-press.com This process, often referred to as the Sandmeyer isonitrosoacetanilide isatin (B1672199) synthesis, is a two-step procedure. nih.gov

The synthesis commences with the reaction of a 4-substituted aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to generate a 4-substituted isonitroacetaniline intermediate. atlantis-press.comresearchgate.netijapbc.com This intermediate is then subjected to cyclization in the presence of a strong acid, typically concentrated sulfuric acid. atlantis-press.comresearchgate.net The temperature of the cyclization reaction is carefully controlled, usually between 65-80°C. researchgate.net Upon completion, the reaction mixture is poured onto ice, leading to the precipitation of the 5-substituted indoline-2,3-dione product. researchgate.net The crude product is then purified by filtration, washing, and recrystallization. This method has been optimized to achieve total yields of 51-68% over the two steps, calculated from the starting 4-substituted aniline. atlantis-press.comresearchgate.net

Starting Material (Aniline)ReagentsIntermediateCyclization ConditionsProductOverall Yield (%)Reference
4-substituted anilinesChloral hydrate, Hydroxylamine hydrochloride4-substituted isonitroacetanilinesConcentrated H₂SO₄, 65-80°C5-substituted indoline-2,3-dione51-68 atlantis-press.comresearchgate.net
4,4'-oxydianilineChloral hydrate, Hydroxylamine hydrochloridebis-isonitrosoacetanilideConcentrated H₂SO₄5,5'-Oxydiindoline-2,3-dione83 nih.govmdpi.com
Not SpecifiedChloral hydrate, Hydroxylamine hydrochloride, Sodium sulphateIsonitrosoacetanilidesConcentrated H₂SO₄Indoline-2,3-dioneNot Specified ijrrjournal.com

Multi-component Reaction Approaches to Indoline-2,3-dione Systems

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of derivatives of indoline-2,3-dione. researchgate.netresearchgate.netjocpr.commdpi.comnih.gov For instance, a three-component reaction of indoline-2,3-diones, malononitrile, and various active methylene (B1212753) compounds can lead to the formation of spiro[indoline-3,4'-pyran] derivatives. mdpi.comnih.gov These reactions are often catalyzed by acids or bases and can be promoted by microwave irradiation or ultrasonic irradiation to improve yields and reduce reaction times. jocpr.commdpi.comnih.gov While not a direct synthesis of the indoline-2,3-dione core itself, these MCRs highlight the versatility of the scaffold in building molecular complexity. researchgate.netresearchgate.net

Regioselective Acylation and Functionalization Strategies for Indoline-2,3-dione Scaffolds

Once the indoline-2,3-dione core is established, the next critical step is the introduction of the acetyl group at the desired position. This requires regioselective functionalization strategies.

N-Acylation Procedures for 1-Acetylindoline-2,3-dione (N-Acetylisatin) Synthesis

The synthesis of 1-acetylindoline-2,3-dione, commonly known as N-acetylisatin, is a key step towards accessing C5-acylated derivatives. This is typically achieved through the N-acylation of indoline-2,3-dione (isatin). A straightforward and common method involves refluxing isatin with acetic anhydride. prepchem.comrsc.org The reaction proceeds to completion, and upon cooling, the N-acetylisatin product crystallizes out and can be collected by filtration. prepchem.com This method has been reported to yield N-acetylisatin in high quantities. prepchem.com N-acylation can also be achieved using carboxylic acids in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

Starting MaterialReagentConditionsProductYield (%)Reference
IsatinAcetic anhydrideReflux, 4 hoursN-Acetylisatin~97 prepchem.com
IsatinAcetic anhydride90-100°C, overnightN-AcetylisatinNot Specified rsc.org
5,5'-Methylenebis(indoline-2,3-dione)Acetic anhydrideReflux5,5'-Methylenebis(1-acetylindoline-2,3-dione)64 nih.govmdpi.com
5,5'-Oxydiindoline-2,3-dioneAcetic anhydrideReflux5,5'-Bis(1-acetylindoline-2,3-dione)oxide55 mdpi.com

Strategic Introduction of the Acetyl Moiety at the 5-Position

The direct and regioselective introduction of an acetyl group at the C5 position of the indoline-2,3-dione ring is a significant challenge. Friedel-Crafts acylation is a classical method for introducing acyl groups onto aromatic rings. However, the regioselectivity of this reaction on the indole (B1671886) nucleus can be influenced by the electronic nature of substituents already present on the ring. mdpi.combeilstein-journals.org For indoles, acylation typically occurs at the C3 position. mdpi.comnih.gov To achieve C5-acylation, strategies often involve the use of a pre-functionalized starting material or directing groups.

While direct C5 acylation of the parent indoline-2,3-dione is not commonly reported, an alternative approach involves the synthesis of a 5-substituted precursor that can be subsequently converted to the acetyl derivative.

Synthesis of 5-Substituted Indole-2,3-dione Precursors for Subsequent Functionalization

A key strategy for obtaining this compound involves starting with a 4-amino-acetophenone, which already contains the acetyl group in the desired ultimate position relative to the amino group. The synthesis then proceeds through the formation of an isonitrosoacetanilide intermediate followed by acid-catalyzed cyclization, analogous to the general method for indoline-2,3-dione synthesis. atlantis-press.comresearchgate.net

For example, starting from a 4-substituted aniline, a 5-substituted isatin can be prepared. ijapbc.com This 5-substituted isatin can then potentially undergo further functional group transformations to yield the desired 5-acetyl derivative. For instance, the synthesis of 5-bromo-1-acetylindoline-2,3-dione is achieved by first brominating isatin at the 5-position, followed by N-acetylation. This highlights a strategy of first functionalizing the C5 position and then performing the N-acylation.

Derivatization of 5-Halogenated Indoline-2,3-diones

The synthesis of this compound can be effectively achieved by the chemical modification of 5-halogenated isatins, such as 5-bromoisatin (B120047) or 5-iodoisatin (B1210601). These precursors are valuable intermediates because the halogen atom at the 5-position serves as a versatile handle for introducing various functional groups through cross-coupling reactions. umz.ac.ir Palladium-catalyzed cross-coupling reactions are particularly prominent in this context, offering efficient pathways for carbon-carbon bond formation. umz.ac.irhilarispublisher.com

Common strategies for this derivatization include:

Suzuki Coupling: This reaction involves the coupling of a 5-haloisatin with a suitable organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst. hilarispublisher.comscielo.br While extensively used for arylation, this method can be adapted for acylation. nih.govresearchgate.net For instance, 5-bromoisatin can be reacted with an appropriate acetyl-delivering boronic acid derivative to yield the target compound. nih.govresearchgate.net In some cases, low yields have been reported when coupling 5-bromo or 5-iodoisatin directly, which has led to strategies like protecting the C3-carbonyl group as a ketal to improve reaction outcomes. researchgate.net

Stille Coupling: This method utilizes an organotin reagent as the coupling partner for the 5-haloisatin, again catalyzed by a palladium complex. numberanalytics.comwikipedia.orgorganic-chemistry.org The reaction is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. wikipedia.orgorgsyn.org The coupling of a 5-haloisatin with an acylstannane provides a direct route to the 5-acetyl derivative.

Heck Coupling: The Heck reaction couples the 5-haloisatin with an alkene. scielo.brresearchgate.net To synthesize this compound via this route, a two-step sequence is typically required. First, a vinyl group is introduced at the 5-position, followed by an oxidation step to convert the vinyl group into the desired acetyl moiety.

These palladium-catalyzed methods represent powerful tools for the regioselective functionalization of the isatin core, enabling the synthesis of this compound from readily available halogenated precursors.

Optimization of Synthetic Pathways for this compound and its Analogues

The optimization of synthetic routes is crucial for improving the economic viability and environmental footprint of producing this compound and related compounds. Research efforts have focused on enhancing reaction yields, refining conditions, and developing more efficient and sustainable protocols.

Yield Enhancement and Reaction Condition Refinement

Significant improvements in the synthesis of isatin derivatives have been achieved by systematically optimizing reaction parameters. Key factors influencing the yield and purity of the product include the choice of catalyst, solvent, temperature, and reaction time.

Researchers have conducted extensive experiments to determine the ideal conditions for various transformations involving the isatin scaffold. For example, in multicomponent reactions for synthesizing spirooxindoles, the catalyst amount and solvent system were meticulously regulated. One study demonstrated that increasing the catalyst loading from 5 mol% to 10 mol% enhanced the product yield from 82% to 98%. researchgate.net Further increases in catalyst quantity, however, did not lead to additional yield improvement. researchgate.net Similarly, the choice of solvent has a profound impact, with greener solvents like water or ethanol (B145695) sometimes providing superior results over traditional organic solvents like DMF or dioxane. researchgate.net The screening of different bases and catalysts is also a common strategy to maximize yield in reactions such as the aza-Michael addition to isatins. acs.org

Table 1: Examples of Reaction Condition Optimization for Isatin Derivatives
Reaction TypeParameter OptimizedConditions TestedOptimal ConditionYield ImprovementReference
Multicomponent Spiro Compound SynthesisCatalyst Loading5 mol%, 10 mol%, >10 mol%10 mol%From 82% to 98% researchgate.net
Multicomponent Spiro Compound SynthesisSolventH₂O, EtOH, MeOH, ACN, Dioxane, DMFH₂OUp to 98% in H₂O vs. 55-62% in Dioxane/DMF researchgate.net
Aza-Michael AdditionBaseKOt-Bu, NaH, Et₃N, DBU, DABCODBUUp to 98% acs.org
Aldol (B89426) ReactionTemperature (Ultrasound)25°C, 40°C, 50°C50°CSelective product formation with 80% yield researchtrend.net

Efficiency and Sustainable Synthesis Considerations

In line with the principles of green chemistry, modern synthetic strategies for isatin analogues increasingly focus on efficiency and sustainability. benthamdirect.comrhhz.net These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Key sustainable methodologies include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and purity. nih.govresearchgate.net This technique has been successfully applied to the synthesis of 5-arylisatins via Suzuki coupling from 5-bromoisatin and in the ring-opening reactions of N-acetylisatin. nih.govnih.gov

Ultrasound-Assisted Synthesis (Sonochemistry): Sonication provides an alternative energy source that can accelerate reaction rates, improve yields, and allow for milder reaction conditions. researchtrend.netnih.gov It is particularly effective for heterogeneous reactions. mdpi.com Studies have shown that ultrasound can increase reaction yields from 80% under conventional heating to 93% at room temperature, while cutting the reaction time from 4 hours to just 30 minutes. nih.gov In some cases, reactions are accelerated by a factor of nearly 300 compared to traditional methods. scielo.br

Ionic Liquids (ILs): Ionic liquids are gaining traction as environmentally friendly alternatives to volatile organic solvents. benthamdirect.com Their negligible vapor pressure, high thermal stability, and potential for recyclability make them attractive for green synthesis. rhhz.net Task-specific ionic liquids have been designed to act as both the solvent and the catalyst, simplifying reaction setups and workup procedures. rhhz.netresearchgate.net

Aqueous Reaction Media: Performing reactions in water is highly desirable due to its low cost, non-flammability, and minimal environmental impact. orientjchem.org Several multi-component reactions for the synthesis of isatin derivatives, such as spirooxindoles, have been successfully carried out in water, often with the aid of ultrasound. mdpi.comorientjchem.org

Table 2: Comparison of Conventional and Sustainable Synthetic Methods for Isatin Derivatives
MethodTypical ConditionsAdvantagesReference
Conventional HeatingReflux in organic solvent (e.g., Ethanol, Toluene), hoursEstablished procedures nih.gov
Microwave IrradiationSealed vessel, 3-30 minutesReduced reaction time, higher yields, higher purity nih.govnih.govresearchgate.net
Ultrasound IrradiationUltrasonic bath, room temp. or mild heat (e.g., 50°C), 5-35 minutesShorter reaction times, improved yields, milder conditions researchtrend.netnih.govscielo.br
Ionic LiquidsRoom temperature, often catalyst and solvent in oneRecyclable, non-volatile, high thermal stability benthamdirect.comrhhz.netresearchgate.net
Aqueous MediaRoom temperature or mild heat, often with catalyst/surfactantEnvironmentally benign, safe, inexpensive mdpi.comorientjchem.orgrsc.org

Reaction Pathways and Chemical Transformations of 5 Acetylindoline 2,3 Dione and Analogues

Reactivity Profile of the Indoline-2,3-dione Core with an Acetyl Substituent

The reactivity of the indoline-2,3-dione nucleus is dominated by the two vicinal carbonyl groups at positions C2 and C3. The C3-carbonyl behaves like a typical ketone, while the C2-carbonyl has amide character, a distinction that governs the chemoselectivity of many reactions. The presence of an acetyl group, either on the indole (B1671886) nitrogen (N-acetylisatin) or at the C5 position of the benzene (B151609) ring, modulates this intrinsic reactivity. N-acetylation, for instance, enhances the electrophilicity of the carbonyl carbons and increases the molecule's reactivity in photoreactions. nih.govresearchgate.netresearchgate.net

The electrophilic nature of the carbonyl carbons at C2 and C3 makes them susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com The course of the reaction is highly dependent on the nature of the nucleophile, the substitution pattern on the isatin (B1672199) ring (particularly the N-substituent), and the reaction conditions. scielo.br

In N-acetylated analogues like 1-acetylisatin (B1195845), the C2-carbonyl, being part of an amide linkage, is particularly prone to nucleophilic attack that results in the cleavage of the heterocyclic ring. researchgate.net For example, reactions with amines, diamines, alcohols, and even water can lead to ring-opened products. researchgate.net This is a common reaction pathway for N-acylisatins. scielo.brresearchgate.net In contrast, the C3-carbonyl typically undergoes addition reactions without ring cleavage, similar to a standard ketone. The chemoselectivity between these two positions is a key consideration in the synthetic application of these compounds. scielo.br For instance, the reaction of 1-acetyl-5-bromoisatin with thiosemicarbazine in acetic acid resulted in a mixture of products from attack at both C2 and C3. scielo.br

Table 1: Outcomes of Nucleophilic Attack on Isatin Derivatives
Isatin DerivativeNucleophilePrimary Site of AttackReaction OutcomeReference
N-acetylisatinAmines, Alcohols, WaterC2-CarbonylRing-opening to form α-ketoamides or esters researchgate.net
N-acetylisatinHydroxylamine (B1172632) hydrochlorideC2-CarbonylRing-opening followed by cyclization to quinazoline-3-oxide scielo.br
Isatin / 1-Acetylisatino-AminophenolC3-Carbonyl / C2-CarbonylIsatin gives a mix of 3-imino and ring-opened products; 1-acetylisatin gives only the ring-opened product. scielo.br
Benzil (analogue)Bis(iodozincio)methaneBoth Carbonyls[2+1] Cycloaddition to form cis-cyclopropane-1,2-diol clockss.org

The C3-carbonyl group of 5-acetylindoline-2,3-dione and its analogues readily participates in condensation reactions, a cornerstone of their synthetic utility. These reactions typically involve nucleophiles such as primary amines or compounds with active methylene (B1212753) groups.

A significant application is the synthesis of larger heterocyclic systems. For example, the condensation of acetylated indoline-2,3-dione derivatives with o-phenylenediamine (B120857) in glacial acetic acid yields indolo[2,3-b]quinoxaline structures. jomardpublishing.com Similarly, reactions with hydrazines or substituted hydrazides lead to the formation of the corresponding 3-hydrazono-1H-2-indolinones. smolecule.comresearchgate.net These condensation reactions are pivotal for creating diverse molecular scaffolds from the isatin core.

Table 2: Examples of Condensation Reactions with Isatin Derivatives
Isatin DerivativeReagentProduct TypeReference
7-acetyl-1,5,6,7-tetrahydropyrrolo[3,2-f]indole-2,3-dioneo-PhenylenediaminePentacyclic indolo[2,3-b]quinoxaline system jomardpublishing.com
N-acetylindoline-2,3-dione2-Furoic acid hydrazide3-Hydrazono-1H-2-indolinone derivative researchgate.net
1-Acetyl-5-bromo-1H-indole-2,3-dioneHydrazinesHydrazones smolecule.com

The benzene ring of the indoline-2,3-dione system is capable of undergoing electrophilic aromatic substitution (SEAr), although its reactivity is influenced by the substituents present. wikipedia.org The heterocyclic portion of the molecule generally acts as a deactivating group. In the specific case of this compound, the acetyl group at the C5 position is also strongly deactivating and meta-directing. wikipedia.orgmasterorganicchemistry.com

Consequently, electrophilic attack on the benzenoid ring of this compound is expected to be challenging. When it does occur, substitution would be directed to the positions meta to the acetyl group, which are C4 and C6. The synthesis of related compounds, such as 1-acetyl-5-bromo-1H-indole-2,3-dione, is achieved through the electrophilic aromatic bromination of 1-acetylindole-2,3-dione, demonstrating that substitution at the C5 position is a viable pathway for N-acetylated isatins lacking a C5 substituent. For this compound itself, further substitution on the aromatic ring would require forcing conditions.

Photo-Induced Cycloaddition Reactions of Acetylated α-Diketones

Upon photo-irradiation, acetylated α-diketones, such as the analogue N-acetylisatin, exhibit remarkable reactivity, engaging in cycloaddition reactions with a variety of unsaturated partners like alkenes and alkynes. researchgate.netmdpi.com The N-acetyl group enhances the electron-accepting character of the isatin system, making it significantly more reactive in photoreactions than the parent isatin. nih.govresearchgate.net These reactions can proceed through several pathways, including [2+2], [4+2], and [4+4] cycloadditions, depending on the structure of both the diketone and the reacting partner. researchgate.netresearchgate.net The C3-carbonyl group is typically the initial site of reaction in these photochemical transformations. nih.govresearchgate.net

The photo-induced [2+2] cycloaddition, also known as the Paterno-Büchi reaction, is a common pathway for N-acetylisatin when reacted with alkenes. researchgate.netresearchgate.net This reaction typically involves the nπ* triplet state of the N-acetylisatin and proceeds via the formation of the most stable 1,4-diradical intermediate. nih.govresearchgate.net The cycloaddition almost exclusively involves the C3-carbonyl group, leading to the formation of spirooxetane products. researchgate.netablesci.comrsc.org

The regioselectivity and diastereoselectivity of these [2+2] cycloadditions are dependent on the reaction mechanism, which is influenced by the electronic properties of the alkene. researchgate.netrsc.org With alkenes of high oxidation potential, such as styrene, the selectivity can be rationalized by frontier molecular orbital (FMO) interactions. nih.govresearchgate.net For more electron-rich alkenes, a single-electron transfer (SET) mechanism may become operative, where selectivity is governed by charge and spin distribution in the resulting ion-radical pair. researchgate.netrsc.org

Table 3: Photoinduced [2+2] Cycloadditions of 1-Acetylisatin (1) with Various Alkenes
Alkene ReactantProduct(s)YieldKey ObservationReference
Styrene derivativesDiastereoisomeric spiroxetanesModerate to highExclusive [2+2] pathway via nπ* triplet state. nih.govresearchgate.net
Electron-rich alkenes (e.g., enol ethers)SpiroxetanesModerate to highMechanism may involve single-electron transfer (SET) and ion-radical pair formation. researchgate.netrsc.org
Imidazole and ThiazoleSpiroadductsLower than oxazolesReaction proceeds via [2+2] pathway, unlike the [4+4] pathway observed with some oxazoles. nih.govresearchgate.net

While the [2+2] pathway is prevalent for N-acetylisatin, the α-dicarbonyl moiety can also function as a 4π component in [4+2] cycloaddition reactions, analogous to a Diels-Alder diene. researchgate.net This pathway leads to the formation of dihydrodioxin-type structures.

In the photoreactions of N-acetylisatin, complex products have been obtained from cascade reactions initiated by a [4+2] photocycloaddition. mdpi.com However, this pathway is often in competition with the [2+2] cycloaddition. mdpi.com The propensity for [4+2] versus [2+2] cycloaddition is highly dependent on the specific α-diketone structure. For example, phenanthrenequinone (B147406) shows a greater tendency to undergo [4+2] cycloadditions with alkenes like 3,4,6-tri-O-acetyl-D-glucal compared to other diketones like acenaphthenequinone, which exclusively yields the [2+2] adduct with the same alkene. researchgate.net For N-acetylisatin, the [4+2] pathway is less common than the [2+2] pathway but represents an important facet of its diverse photochemical reactivity. mdpi.com

Analysis of [4+4] Cycloaddition Pathways

Photochemical reactions of N-acetylisatin (an analogue of this compound) can proceed through various cycloaddition pathways, including [2+2], [4+2], and [4+4] cycloadditions. researchgate.netmdpi.com The [4+4] cycloaddition pathway is a notable reaction, particularly in the presence of specific reaction partners like oxazoles. researchgate.netmdpi.com

In the photoreaction of N-acetylisatin with 4-phenyloxazole (B1581195), a product derived from a [4+4] cycloaddition-initiated pathway was isolated in a high yield of up to 97%. researchgate.net This suggests that the α-dicarbonyl moiety of the N-acetylisatin can act as a 4π component in the cycloaddition. researchgate.net The resulting [4+4] photocycloadduct is often highly reactive and can undergo further reactions. researchgate.net

The competition between different cycloaddition pathways is influenced by the substituents on the reacting species. mdpi.com For instance, while simple alkenes tend to react with N-acetylisatin via a [2+2] pathway, certain oxazoles favor the [4+4] route. mdpi.com

Mechanistic Studies on Subsequent Transformations of Photocycloadducts

The initial photocycloadducts formed from reactions of N-acetylisatin are often intermediates that can undergo subsequent transformations to yield more complex molecular architectures. researchgate.netmdpi.com These transformations are a key feature of the photoreactivity of this class of compounds.

For example, the highly reactive [4+4] photocycloadduct formed between N-acetylisatin and 4-phenyloxazole can react with another molecule of excited N-acetylisatin to form a final [4+4]/[2+2] product. researchgate.net This indicates a cascade of reactions initiated by the initial photocycloaddition.

Oxidation and Reduction Chemistry of the Dione (B5365651) Moiety

The dione moiety in indoline-2,3-dione and its derivatives is susceptible to both oxidation and reduction reactions. These reactions can lead to a variety of products with different oxidation states at the C2 and C3 positions.

The dione functionality can be reduced using reagents like sodium borohydride. Conversely, oxidation can be achieved with agents such as hydrogen peroxide. The specific products formed depend on the reaction conditions and the nature of the oxidizing or reducing agent used. These redox reactions are fundamental to the chemical behavior of isatin derivatives and can be used to synthesize a range of related compounds. nih.gov

Dimerization Reactions of Indoline-2,3-dione Derivatives

Indoline-2,3-dione derivatives can undergo dimerization reactions to form larger, more complex molecules. nih.govbeilstein-journals.org One notable example is the formation of indirubin, a red pigment, through the dimerization of isatin or its derivatives with 3-acetoxyindole. nih.gov This reaction is typically catalyzed by a base like sodium carbonate in methanol. nih.gov

Another type of dimerization involves the base-promoted reaction of Morita–Baylis–Hillman (MBH) carbonates of isatins, which yields ethylene-bridged bis(3-methylene)oxindole derivatives. beilstein-journals.org The diastereomeric ratio of the products in these reactions can be influenced by the reaction conditions. beilstein-journals.org

Furthermore, the dimerization of azomethine ylides derived from the condensation of isatin and proline can lead to the formation of polycyclic fused dispiro-oxindole derivatives through a [3+3]-cycloaddition. rsc.org The diastereoselectivity of this dimerization is dependent on the substituents on the isatin ring. rsc.org

Synthesis and Reactivity of Schiff Bases and Related Imine Derivatives

The C3-carbonyl group of indoline-2,3-dione and its derivatives is reactive towards nucleophiles, readily forming Schiff bases and related imine derivatives upon reaction with primary amines. chalcogen.roresearchgate.netnih.govscirp.org

The synthesis of Schiff bases of N-substituted benzylisatins can be achieved by reacting them with hydrazides, such as nalidixic acid hydrazide. chalcogen.ro This reaction typically proceeds in two steps: first, the N-alkylation of isatin, followed by condensation with the hydrazide. chalcogen.ro

Similarly, Schiff bases can be synthesized from isatin and cefotaxime, an antibiotic. scirp.org These reactions often require an acid catalyst, such as glacial acetic acid, and are carried out under reflux. scirp.org The resulting Schiff bases can act as ligands for the formation of metal complexes. scirp.org

The reactivity of these Schiff bases allows for further chemical modifications, making them valuable intermediates in the synthesis of a wide range of heterocyclic compounds with potential biological applications. researchgate.netnih.gov

Non Therapeutic Academic Research Applications of 5 Acetylindoline 2,3 Dione Analogues

Utilization as Chemical Intermediates in Complex Organic Synthesis

The indoline-2,3-dione (isatin) framework is a pivotal intermediate in organic synthesis due to its reactive carbonyl groups at the C2 and C3 positions and the modifiable nitrogen atom. ijrrjournal.com These reactive sites allow for a wide range of chemical transformations, making isatin (B1672199) analogues, including 5-acetylindoline-2,3-dione, valuable starting materials for constructing more complex heterocyclic compounds.

Researchers utilize these analogues in multi-step syntheses to produce a variety of molecules. For instance, 5-substituted indol-2,3-diones are important intermediates for creating various biologically active compounds. researchgate.net The synthesis of these intermediates often starts from corresponding 4-substituted anilines, which undergo reactions with reagents like chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, followed by cyclization in concentrated sulfuric acid to form the desired isatin structure. ijrrjournal.comresearchgate.net

The versatility of the isatin core is further demonstrated in its use for creating spirocyclic molecules. Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives, for example, have been synthesized through the condensation reaction of substituted isatins with alicyclic aminocarboxamides. nih.gov The isatin scaffold also serves as a precursor for trisindolines, which are formed through an acid-catalyzed reaction where two indole (B1671886) units are added to the C3 position of the isatin core. nih.gov This reaction proceeds through a 3-hydroxy-3-indolyl-2-indolone intermediate. nih.gov The ability to functionalize the aryl ring, alkylate the nitrogen atom, and modify the carbonyl groups makes these compounds highly adaptable intermediates in synthetic chemistry. ijrrjournal.com

Exploration in Materials Science and Organic Electronics Research

The inherent electronic properties of the indole nucleus have prompted investigation into its derivatives for applications in materials science, particularly in the field of organic electronics.

Indole and its derivatives are known to be electroactive compounds that can be readily oxidized. ankara.edu.trresearchgate.net This electrochemical activity is fundamental to their potential use as semiconductor materials. The electronic characteristics of the indole ring system can be systematically modified, or "tuned," by adding various substituents. nih.gov Attaching either electron-donating or electron-withdrawing groups to the indole structure can alter its electronic transition energy, which in turn affects its absorption and emission of light. nih.gov

This tunability is crucial for developing organic semiconductors with specific, desired properties. For example, research has shown a correlation between the electronic properties of substituents on the indole ring and the molecule's absorption and emission wavelengths. nih.gov This suggests that the ability of a substituent to stabilize the excited state of the indole derivative is a key factor in determining its electronic behavior. nih.gov This control over electronic properties is a hallmark of semiconductor research, enabling the design of materials with tailored band gaps and charge transport characteristics.

The capacity to function as semiconductors opens up potential applications for indoline (B122111) derivatives in advanced electronic devices. Their electroactive nature makes them suitable for use in components like organic photoactuators, which convert light energy into molecular motion. chim.it Indole derivatives serve as core structures in various organic photoswitches and molecular motors. chim.it

Furthermore, the electrical conductivity of materials derived from indole compounds is a significant factor in their application. ankara.edu.tr The ability to form dimers and trimers through electrochemical oxidation is another property that could be exploited in the fabrication of electronic components. ankara.edu.tr While still an area of active research, the fundamental electronic and photophysical properties of indoline and indole derivatives position them as promising candidates for future use in organic electronics.

Applications in Dye and Pigment Synthesis Research

The indole framework is a historically significant structural motif in the dye industry, most famously as the core of the deep blue pigment indigo (B80030). chim.it Isatin and its analogues, such as this compound, serve as key precursors in the synthesis of a variety of dyes and pigments, known collectively as indigoid dyes.

These dyes are characterized by a central, electron-deficient core that includes the indoline structure, which acts as an acceptor, linked to electron-rich donor moieties. This donor-acceptor structure is responsible for the vibrant colors of these compounds. Indigoid photoswitches, including indigo itself, indirubin, and isoindigo, are all derived from indole-based precursors. chim.it The synthesis of these complex dye molecules leverages the reactivity of the isatin core, allowing for the construction of compounds that absorb light in the visible region of the electromagnetic spectrum. chim.it The versatility of the isatin scaffold allows for the creation of a wide palette of colors and functional dyes with photoswitchable properties. chim.it

Future Directions and Emerging Research Avenues for 5 Acetylindoline 2,3 Dione

Development of Advanced and Stereoselective Synthetic Methodologies

While classical methods for synthesizing isatin (B1672199) derivatives are well-established, the future lies in developing more efficient, sustainable, and stereoselective strategies. biomedres.usijrrjournal.com Current research often relies on multi-step procedures that can be time-consuming and generate significant waste. Future synthetic efforts are expected to focus on:

Green Chemistry Approaches: The development of environmentally benign synthetic routes is a priority. This includes the use of microwave irradiation, high-speed ball milling, and continuous flow techniques to reduce reaction times, energy consumption, and the use of hazardous solvents. nih.gov Exploring catalyst-free and base-free reactions in aqueous media also represents a significant step towards sustainable synthesis. nih.gov

Asymmetric Catalysis: Many of the biological activities of isatin derivatives are dependent on their specific stereochemistry, particularly when the C3 carbon is part of a spiro-system or substituted with a chiral group. nih.gov Future methodologies will likely focus on enantioselective reactions, such as organocatalyzed aldol (B89426) reactions, to produce optically pure isomers. nih.gov This will enable a more precise investigation of structure-activity relationships and the development of more potent and selective therapeutic agents.

Novel Reaction Pathways: The exploration of new reaction manifolds, such as those involving photocatalysis or electrocatalysis, could open up previously inaccessible chemical space for isatin derivatives. rsc.org These methods offer mild reaction conditions and unique reactivity patterns that could be harnessed to create novel analogs of 5-Acetylindoline-2,3-dione with enhanced properties.

Comprehensive Mechanistic Elucidation of Biological Activities at a Molecular Level

Derivatives of isatin have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anticonvulsant properties. researchgate.netnih.gov However, for many of these activities, the precise molecular mechanisms remain to be fully elucidated. Future research should pivot towards a deeper, molecular-level understanding of how this compound and its derivatives exert their biological effects.

Key research areas include:

Target Identification and Validation: A primary goal is to identify the specific biomolecular targets with which this compound interacts. Techniques such as affinity chromatography, proteomics, and computational docking studies can be employed to pinpoint protein binding partners. mdpi.com For instance, isatin derivatives have been shown to inhibit enzymes like cyclin-dependent kinases (CDKs), proteases, and tubulin polymerization. nih.govmdpi.com Identifying the specific targets for the 5-acetyl derivative is a critical next step.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are essential to understand how modifications to the this compound scaffold, particularly the 5-acetyl group, influence biological activity. nih.govnih.gov This involves synthesizing a library of analogs with varied substituents at different positions and correlating these structural changes with their effects in biological assays. Such studies provide a pharmacophoric pattern that can guide the design of more potent and selective compounds. nih.gov

Molecular Modeling and Dynamics: In silico methods, including molecular docking and molecular dynamics simulations, will play a crucial role in visualizing the binding interactions between this compound derivatives and their biological targets. mdpi.com These computational tools can predict binding affinities and help rationalize observed biological activities, thereby accelerating the drug discovery process.

Exploration of Novel Applications in Chemical Biology and Advanced Materials

The versatility of the isatin core extends beyond traditional medicinal chemistry into the realms of chemical biology and materials science. The functional acetyl group of this compound serves as a chemical handle for further modification, opening up new avenues for innovation.

Chemical Biology Tools: The isatin scaffold can be incorporated into fluorescent probes for the detection and quantification of metal ions or reactive oxygen species in biological systems. nih.gov Future work could focus on developing this compound-based probes for specific cellular imaging applications or as tools to study enzymatic activity in real-time.

Advanced Materials: Isatin derivatives have been reported as effective corrosion inhibitors for metals and steel, an application of significant industrial importance. nih.gov The acetyl group could be leveraged to polymerize or graft the molecule onto surfaces to create functional coatings. Furthermore, the inherent chromophoric properties of the isatin ring system suggest potential applications in the development of novel dyes, organic light-emitting diodes (OLEDs), and other photosensitive materials. nih.gov

Interdisciplinary Research Opportunities and Collaborations

Realizing the full potential of this compound will require a highly collaborative and interdisciplinary approach. The complexity of modern scientific challenges necessitates breaking down traditional silos and fostering partnerships between different fields of expertise.

Future progress will be driven by collaborations between:

Synthetic and Computational Chemists: To design and execute novel, efficient, and stereoselective synthetic routes. rsc.orgmdpi.com

Medicinal Chemists, Biologists, and Pharmacologists: To comprehensively investigate biological activities, elucidate mechanisms of action, and progress promising compounds through the drug development pipeline. nih.govresearchgate.net

Materials Scientists and Engineers: To explore and develop new applications in advanced materials, leveraging the unique chemical and physical properties of the isatin scaffold. nih.gov

Chemical Biologists and Biochemists: To create novel molecular probes and tools for studying complex biological processes. rsc.org

By integrating expertise from these diverse fields, the scientific community can accelerate the translation of fundamental research on this compound into practical applications that address pressing needs in medicine, technology, and industry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.